N-(6-fluoro-3'-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonyl]amino}-4'-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl][1,1'-biphenyl]-3-carbonyl)glycyl-3-methyl-L-valyl-(4R)-4-hydroxy-N-{(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}-L-prolinamide
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Overview
Description
MS67 is a potent and selective degrader of the WD40 repeat domain protein 5 (WDR5). It has a dissociation constant (Kd) of 63 nM and exhibits significant anticancer properties. MS67 is inactive against other protein methyltransferases, kinases, G-protein-coupled receptors, ion channels, and transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MS67 involves the use of a PROTAC (Proteolysis Targeting Chimera) approach. This method combines a ligand for the target protein (WDR5) with a ligand for an E3 ubiquitin ligase, connected by a linker. The specific synthetic routes and reaction conditions for MS67 are proprietary and not publicly disclosed in detail .
Industrial Production Methods
MS67 is produced through custom synthesis by specialized chemical companies. The production process involves multiple steps of organic synthesis, purification, and quality control to ensure high purity and activity .
Chemical Reactions Analysis
Types of Reactions
MS67 primarily undergoes degradation reactions targeting the WD40 repeat domain protein 5. It does not participate in common chemical reactions such as oxidation, reduction, or substitution due to its specific design as a PROTAC molecule .
Common Reagents and Conditions
The degradation of WDR5 by MS67 occurs under physiological conditions, typically in cell culture or in vivo models. The concentration of MS67 used ranges from nanomolar to micromolar levels .
Major Products Formed
The major product formed from the reaction of MS67 with WDR5 is the ubiquitinated and subsequently degraded WDR5 protein. This leads to a decrease in WDR5 levels within the cell .
Scientific Research Applications
MS67 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
MS67 exerts its effects by selectively binding to the WD40 repeat domain protein 5 and recruiting it to the E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of WDR5. The degradation of WDR5 disrupts its role in epigenetic regulation, leading to changes in gene expression and inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
MS67: Selective degrader of WDR5 with a Kd of 63 nM.
MS67 analogs: Other PROTAC molecules targeting different proteins or using different linkers and ligands.
Uniqueness
MS67 is unique due to its high selectivity and potency in degrading WDR5. It exhibits no activity against other protein methyltransferases, kinases, G-protein-coupled receptors, ion channels, and transporters. This specificity makes MS67 a valuable tool in studying the biological functions of WDR5 and developing targeted anticancer therapies .
Properties
Molecular Formula |
C52H59F4N9O7S |
---|---|
Molecular Weight |
1030.1 g/mol |
IUPAC Name |
N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C52H59F4N9O7S/c1-27-23-64(24-28(2)63(27)8)41-16-14-33(18-40(41)61-48(70)37-21-57-43(67)20-38(37)52(54,55)56)36-17-34(13-15-39(36)53)47(69)58-22-44(68)62-46(51(5,6)7)50(72)65-25-35(66)19-42(65)49(71)60-29(3)31-9-11-32(12-10-31)45-30(4)59-26-73-45/h9-18,20-21,26-29,35,42,46,66H,19,22-25H2,1-8H3,(H,57,67)(H,58,69)(H,60,71)(H,61,70)(H,62,68)/t27-,28+,29-,35+,42-,46+/m0/s1 |
InChI Key |
HBHSDSLZXDASLT-FLKKWHKHSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F |
Canonical SMILES |
CC1CN(CC(N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F |
Origin of Product |
United States |
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